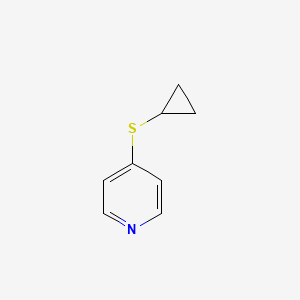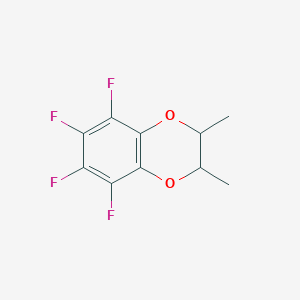![molecular formula C26H28N10O12S3 B14320578 3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate CAS No. 108422-37-3](/img/structure/B14320578.png)
3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid and methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate are complex organic compounds These compounds are known for their unique chemical structures, which include triazine, thiophene, and benzoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The starting materials often include triazine derivatives, thiophene carboxylic acids, and benzoates. The reactions may involve:
Nucleophilic substitution: This step introduces the triazine moiety into the molecule.
Sulfonation: This step adds the sulfamoyl group.
Esterification: This step forms the ester linkage in the benzoate derivative.
Industrial Production Methods
Industrial production of these compounds may involve large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents are also used to optimize the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
These compounds have a wide range of scientific research applications, including:
Chemistry: They are used as intermediates in the synthesis of other complex organic molecules.
Biology: They are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: They are investigated for their potential therapeutic applications, including drug development.
Industry: They are used in the production of specialty chemicals, such as dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of these compounds depends on their specific applications. In biological systems, they may interact with molecular targets such as enzymes or receptors. The triazine moiety, for example, can inhibit certain enzymes, while the thiophene and benzoate moieties can interact with cellular membranes or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazine derivatives, thiophene carboxylic acids, and benzoates. Examples include:
2,4-Diamino-6-chloro-1,3,5-triazine: A triazine derivative with herbicidal properties.
Thiophene-2-carboxylic acid: A thiophene derivative used in organic synthesis.
Methyl benzoate: A benzoate derivative used as a flavoring agent and in organic synthesis.
Uniqueness
The uniqueness of 3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid and methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate lies in their combined structural features. The presence of triazine, thiophene, and benzoate moieties in a single molecule provides a unique set of chemical and biological properties that are not found in simpler compounds.
Propriétés
Numéro CAS |
108422-37-3 |
|---|---|
Formule moléculaire |
C26H28N10O12S3 |
Poids moléculaire |
768.8 g/mol |
Nom IUPAC |
3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H17N5O6S.C11H11N5O6S2/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3;1-5-12-9(15-11(13-5)22-2)14-10(19)16-24(20,21)6-3-4-23-7(6)8(17)18/h5-8H,1-4H3,(H,19,22);3-4H,1-2H3,(H,17,18)(H2,12,13,14,15,16,19) |
Clé InChI |
NKNHUZIFVLOERK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)O.CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



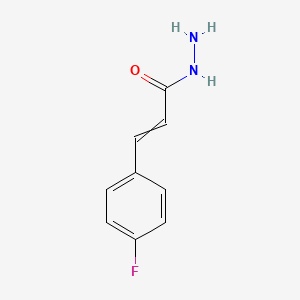
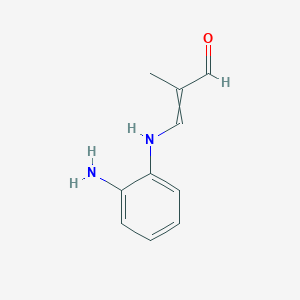
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
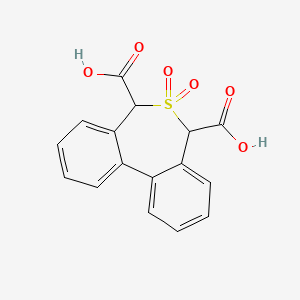

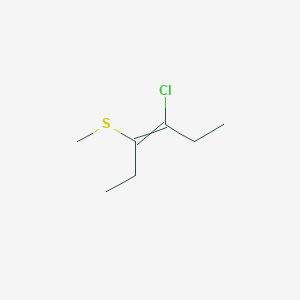
![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
